molecular formula C19H21BN2O3 B13038328 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole

Cat. No.: B13038328
M. Wt: 336.2 g/mol
InChI Key: LBSJMXZEHQOTNM-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an aminobenzo[d]oxazole moiety. Its distinct chemical properties make it valuable for applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole typically involves multiple steps. One common method includes the coupling of a boronic acid derivative with an appropriate halogenated precursor under Suzuki-Miyaura cross-coupling conditions. This reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-aminobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the aminobenzo[d]oxazole moiety can interact with biological macromolecules, influencing their function and activity.

Properties

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-4-amine

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-10-8-12(9-11-13)17-22-16-14(21)6-5-7-15(16)23-17/h5-11H,21H2,1-4H3

InChI Key

LBSJMXZEHQOTNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4O3)N

Origin of Product

United States

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